1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol
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Overview
Description
1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol is a chemical compound with the molecular formula C14H22N2O2 It is known for its unique structure, which includes a piperazine ring, a tolyloxy group, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylphenol with epichlorohydrin to form 3-(3-methylphenoxy)propan-1-ol. This intermediate is then reacted with piperazine under basic conditions to yield the final product. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: The major products include ketones or carboxylic acids, depending on the extent of oxidation.
Reduction: Reduction can yield various piperazine derivatives.
Substitution: Substitution reactions can introduce nitro, sulfonyl, or other functional groups onto the aromatic ring.
Scientific Research Applications
1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The tolyloxy group may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological molecules.
Comparison with Similar Compounds
1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol can be compared with other similar compounds, such as:
1-Piperazin-1-yl-3-phenoxy-propan-2-ol: This compound has a phenoxy group instead of a tolyloxy group, which may affect its chemical and biological properties.
1-Piperazin-1-yl-3-(4-methylphenoxy)-propan-2-ol: The presence of a methyl group in the para position of the aromatic ring can influence the compound’s reactivity and interactions.
1-Piperazin-1-yl-3-(2-methylphenoxy)-propan-2-ol: The methyl group in the ortho position may lead to steric hindrance, affecting the compound’s behavior in chemical reactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-methylphenoxy)-3-piperazin-1-ylpropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-12-3-2-4-14(9-12)18-11-13(17)10-16-7-5-15-6-8-16/h2-4,9,13,15,17H,5-8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNOFCQWFWCWSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2CCNCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389148 |
Source
|
Record name | BAS 00226274 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110894-01-4 |
Source
|
Record name | BAS 00226274 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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